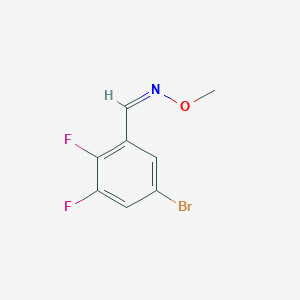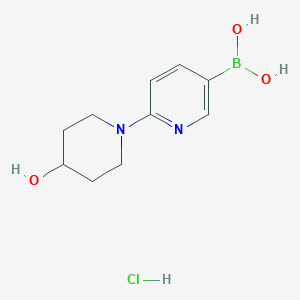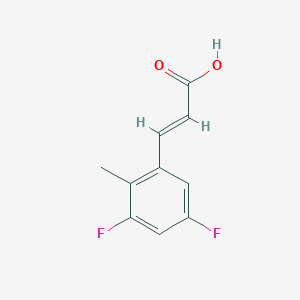
(E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluoromethyl group and a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-2-methylbenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Purification: The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid involves its interaction with molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. Its difluoromethyl group can enhance binding affinity and selectivity towards specific targets, leading to its biological effects.
Comparación Con Compuestos Similares
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
Ethyl 3-(furan-2-yl)propionate: Another compound with a propenoic acid moiety.
Uniqueness: (E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid is unique due to the presence of both difluoromethyl and propenoic acid groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H8F2O2 |
|---|---|
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
(E)-3-(3,5-difluoro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8F2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14)/b3-2+ |
Clave InChI |
VLFYOEKLUSKHBB-NSCUHMNNSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1F)F)/C=C/C(=O)O |
SMILES canónico |
CC1=C(C=C(C=C1F)F)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
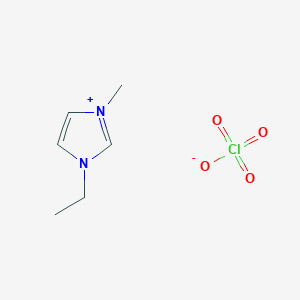
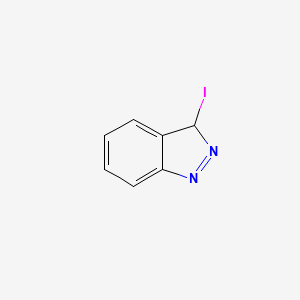
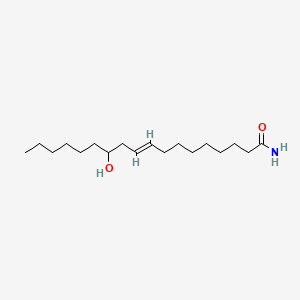

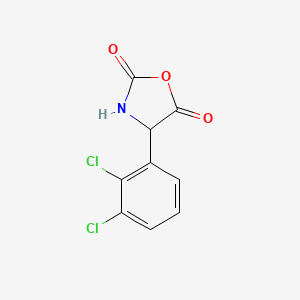
![N-(4-Arsorylphenyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13727990.png)
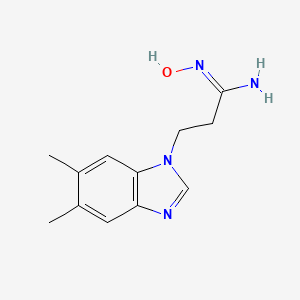
![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
